N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrazole ring substituted with isopropyl and methyl groups, and a benzamide moiety substituted with a pentyloxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the isopropyl and methyl groups.
Synthesis of the benzamide moiety: The benzamide moiety can be prepared by reacting 4-hydroxybenzoic acid with pentyl bromide to form 4-pentyloxybenzoic acid, which is then converted to the corresponding benzoyl chloride.
Coupling reaction: The final step involves the coupling of the pyrazole ring with the benzoyl chloride to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of catalysts and alternative solvents.
Chemical Reactions Analysis
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide can be compared with other similar compounds, such as:
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(methoxy)benzamide: This compound has a methoxy group instead of a pentyloxy group, which may result in different chemical and biological properties.
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(ethoxy)benzamide: This compound has an ethoxy group instead of a pentyloxy group, which may also lead to different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-6-7-12-24-17-10-8-16(9-11-17)19(23)20-18-13-15(4)21-22(18)14(2)3/h8-11,13-14H,5-7,12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMXCKEHAEXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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